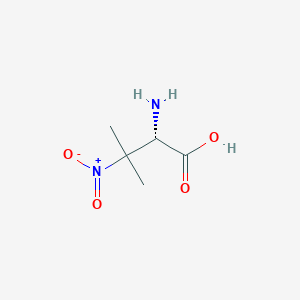

Valine, 3-nitro-

説明

BenchChem offers high-quality Valine, 3-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Valine, 3-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2S)-2-amino-3-methyl-3-nitrobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O4/c1-5(2,7(10)11)3(6)4(8)9/h3H,6H2,1-2H3,(H,8,9)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVQLBNMIYIBLOU-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](C(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90665263 | |

| Record name | 3-Nitro-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90665263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170454-20-3 | |

| Record name | 3-Nitro-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90665263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Nitro-Valine: Structural Architecture and Conformational Dynamics

This guide details the structural architecture, conformational dynamics, and synthetic utility of 3-nitro-valine (systematic name: 2-amino-3-methyl-3-nitrobutanoic acid ). This non-proteinogenic amino acid has emerged as a critical "warhead" and structural constraint in the development of next-generation antibiotics, specifically Cystobactamids .

Introduction: The Steric "Lock" in Peptidomimetics

3-Nitro-valine (

This structural modification introduces two critical properties for drug design:

-

Electronic Modulation: The strong electron-withdrawing nature of the nitro group (

) lowers the -

Conformational Restriction: The bulky, tetrasubstituted

-carbon creates a "gem-dimethyl-nitro" effect, severely restricting rotation around the

In recent medicinal chemistry campaigns, notably for Cystobactamids (gyrase inhibitors), the incorporation of 3-nitro-valine has been pivotal in overcoming resistance mechanisms in E. coli and P. aeruginosa.

Structural Analysis & Stereochemistry

Chemical Topology

The molecule is formally 2-amino-3-methyl-3-nitrobutanoic acid .[1][2][3][4]

| Feature | Valine (Canonical) | 3-Nitro-Valine (Modified) |

| Formula | ||

| Tertiary (Methine, | Quaternary ( | |

| Side Chain | Isopropyl ( | 2-Nitro-isopropyl ( |

| Electronic State | Hydrophobic, Neutral | Polar, Electron-Deficient |

| Steric Bulk | Moderate | High (Thorpe-Ingold Effect) |

Conformational Dynamics (The Lock)

The replacement of the

-

Rotational Barrier: The rotation around the

bond is restricted. The gauche interactions between the nitro group, the methyl groups, and the peptide backbone force the side chain into a fixed orientation. -

Backbone Impact: When incorporated into a peptide, 3-nitro-valine acts similarly to Penicillamine or Tert-Leucine , favoring extended or specific turn conformations (

restrictions) that minimize steric clashes between the side chain and the carbonyl oxygen of the preceding residue.

Figure 1: Conformational locking mechanism driven by the quaternary

Experimental Protocol: Synthesis of 3-Nitro-Valine

The synthesis of 3-nitro-valine is a classic example of a multi-component condensation (modified Mannich-type reaction) involving a nitroalkane, an aldehyde, and ammonia.

Reaction Mechanism

The reaction proceeds via the in situ formation of an imine between glyoxylic acid and ammonia, which then undergoes nucleophilic attack by the nitronate anion derived from 2-nitropropane.

Step-by-Step Protocol

Validated Source: WO2025003147A1 & J. Med. Chem. (Cystobactamid optimization)

Reagents:

-

Potassium Hydroxide (KOH)[2]

-

2-Nitropropane (Nucleophile)

-

Ammonia (25% aq.[4] solution)

-

Glyoxylic Acid Monohydrate (Electrophile)

-

Solvents: Water, Ethanol, Diethyl Ether, Aniline (for crystallization).

Procedure:

-

Base Preparation: Dissolve KOH (14.1 g, 251 mmol, 2.2 equiv) in water (280 mL).

-

Reagent Addition: Add 2-nitropropane (20.0 mL, 223 mmol, 1.95 equiv) and aqueous ammonia (150 mL, 25%, 8.54 equiv).

-

Condensation Initiation: Add a solution of glyoxylic acid monohydrate (10.5 g, 114 mmol, 1.0 equiv) in water (40 mL).

-

Reaction: Stir the mixture vigorously at ambient temperature for 2 hours .

-

Quenching & Acidification:

-

Cool the solution.

-

Adjust pH to 0 using concentrated HCl.[4]

-

Note: A transient blue coloration may be observed upon acidification (indicative of nitroso/nitronate species intermediates).

-

-

Workup:

-

Wash the aqueous phase with Dichloromethane (

) to remove unreacted nitropropane. -

Concentrate the aqueous phase under reduced pressure to remove water/ammonia.

-

-

Isolation (Crystallization):

-

Dilute the residue with Ethanol and filter to remove inorganic salts (KCl).

-

Concentrate the filtrate to half volume.[4]

-

Add Diethyl Ether (equal volume) and filter again.

-

Critical Step: Add Aniline (10–30 mL) dropwise to the filtrate until turbidity persists.

-

Store at 2–8°C for 16 hours to induce crystallization.

-

-

Purification: Filter the resulting colorless solid, wash with cold Ethanol, and dry under high vacuum.

Yield: Typical yield is ~54% (approx. 10.0 g).[3][4][5]

Analytical Characterization

| Method | Diagnostic Signal | Interpretation |

| Methyl group A (Singlet). | ||

| Methyl group B (Singlet). | ||

| Appearance | Colorless Solid | High purity zwitterion. |

Biological Application: The Cystobactamid Scaffold

3-Nitro-valine is not merely a structural curiosity; it is a functional driver in modern antibiotic development.

Mechanism of Action

In the context of Cystobactamids (natural products from myxobacteria), the central amino acid dictates the orientation of the "linker" region that binds to the bacterial gyrase enzyme.

-

Wild-Type Linker: Often flexible, leading to entropic penalties upon binding.

-

3-Nitro-Valine Linker: The steric bulk locks the linker into a bioactive conformation that fits the gyrase binding pocket more tightly.

-

Resistance Breaking: This rigid scaffold maintains efficacy against mutant strains (e.g., E. coli gyrase mutants) that typically evade standard antibiotics.

Figure 2: Workflow from synthesis to biological target engagement.

Comparative Potency

Studies indicate that replacing standard Valine with 3-Nitro-Valine in Cystobactamid analogs results in:

-

Lower MIC values (Minimum Inhibitory Concentration) against Gram-negative pathogens.[3]

-

Enhanced metabolic stability (the quaternary carbon blocks proteolysis).

References

-

Optimiz

-Amino Acid in Cystobactamids. Journal of Medicinal Chemistry, 2024. Link -

Cystobactamid Derivatives and Methods of Use. World Intellectual Property Organization (Patent WO2025003147A1), 2025. Link

-

Synthesis of an Antibacterial Oligopeptide Library (Myxovalargin A). Leibniz Universität Hannover Repository, 2023. Link

- Reaction of N-Benzoyl-2-bromoglycine Methyl Ester.Journal of the Chemical Society, Perkin Transactions 1, 1999.

Sources

Biological Activity and Medicinal Chemistry of 3-Nitro-Valine

An In-Depth Technical Guide on the Biological Activity of 3-Nitro-Valine

Executive Summary

3-Nitro-valine (3-NV), also referred to as

This guide details the chemical biology of 3-NV, its mechanism of action within the context of DNA gyrase inhibition, and the experimental protocols required for its synthesis and biological evaluation.

Chemical Identity & Structural Properties

The biological utility of 3-NV stems from its unique electronic and steric properties, which differ significantly from its parent compound, L-valine.

-

Chemical Name: 2-amino-3-methyl-3-nitrobutanoic acid

-

Structural Modification: The

-methine hydrogen of valine is replaced by a nitro group. -

Achirality of the Side Chain:

-

Valine: The

-carbon is chiral (pro-chiral center in some contexts, but typically considered the branching point). -

3-Nitro-Valine: The

-carbon is bonded to the

-

-

Electronic Effect: The nitro group is strongly electron-withdrawing, significantly lowering the pKa of the neighboring protons and potentially altering the hydrogen-bond donor/acceptor profile of the peptide backbone when incorporated.

Structural Comparison Table

| Feature | L-Valine | 3-Nitro-Valine (3-NV) |

| Side Chain | Isopropyl ( | Nitro-isopropyl ( |

| Steric Bulk | Moderate | High (Nitro group adds volume) |

| Electronic Nature | Neutral, Hydrophobic | Electron-deficient, Polar |

| Primary Application | Protein Synthesis | Antibiotic Linker (Cystobactamids) |

Biological Mechanism of Action

3-Nitro-valine is not typically bioactive as a free acid in isolation; rather, its potent biological activity emerges when it is incorporated as a linker unit in the scaffold of Cystobactamids .

2.1 The Target: Bacterial DNA Gyrase

Cystobactamids are natural products isolated from myxobacteria that act as high-affinity inhibitors of bacterial DNA gyrase (Topoisomerase II). They bind to the enzyme, stabilizing the cleavage complex and preventing the religation of DNA strands, ultimately leading to bacterial cell death (bactericidal).

2.2 The Role of 3-Nitro-Valine (The "Linker" Effect)

In the optimization of Cystobactamids (e.g., analog TSF14 ), 3-NV replaces natural amino acid linkers.[1] Its mechanism of enhancement is threefold:

-

Conformational Rigidification: The bulky nitro group and the quaternary nature of the

-carbon restrict the rotational freedom of the peptide chain. This "locks" the bioactive conformation of the Cystobactamid, reducing the entropic penalty upon binding to DNA gyrase. -

Electronic Interactions: The nitro group can engage in specific electrostatic interactions or hydrogen bonding with residues in the gyrase binding pocket that a simple isopropyl group cannot.

-

Proteolytic Stability: Non-proteinogenic amino acids like 3-NV are resistant to common bacterial proteases, potentially increasing the in vivo half-life of the antibiotic.

2.3 Pathway Visualization: Mechanism of Action

Caption: The incorporation of 3-Nitro-Valine into Cystobactamid scaffolds rigidifies the inhibitor, enhancing binding affinity to DNA Gyrase and promoting bacterial cell death.

Experimental Protocols

To study the biological activity of 3-NV, researchers must first synthesize the building block and then incorporate it into the target peptide.

3.1 Synthesis of 3-Nitro-Valine (Radical Alkylation Route)

Context: Direct nitration of valine is difficult. The preferred route involves the radical addition of 2-nitropropane to a glycine derivative.

Reagents:

-

N-Benzoyl-2-bromoglycine methyl ester (Glycine radical precursor)

-

2-Nitropropane (Source of nitro-isopropyl radical)

-

Tributyltin hydride (Bu3SnH) or similar radical initiator (AIBN)

Protocol:

-

Precursor Preparation: Dissolve N-Benzoyl-2-bromoglycine methyl ester (1.0 eq) in dry benzene or toluene under an inert atmosphere (

). -

Radical Addition: Add 2-nitropropane (excess, ~5-10 eq) to the solution.

-

Initiation: Add AIBN (0.1 eq) and tributyltin hydride (1.1 eq) slowly via syringe pump over 1 hour while refluxing the solution (80°C).

-

Mechanism: The bromine is abstracted to form a glycyl radical, which attacks the nitronate or couples with the nitro-alkyl radical generated in situ.

-

-

Purification: Evaporate solvent under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Verification: Confirm structure via

H-NMR (Look for disappearance of

3.2 Antibacterial Susceptibility Assay (MIC Determination)

Once 3-NV is incorporated into the peptide (e.g., via solid-phase peptide synthesis using the Fmoc-protected 3-NV derivative), its activity is validated against ESKAPE pathogens.

Workflow:

-

Culture Preparation: Grow bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa) in Mueller-Hinton Broth (MHB) to mid-log phase (

). -

Dilution: Dilute cultures to

CFU/mL. -

Compound Plating: In a 96-well microtiter plate, prepare serial 2-fold dilutions of the 3-NV-containing peptide (Range: 64

g/mL to 0.06 -

Inoculation: Add 50

L of bacterial suspension to each well. -

Incubation: Incubate at 37°C for 16–20 hours.

-

Readout: Determine the Minimum Inhibitory Concentration (MIC) visually or via absorbance plate reader.

-

Success Criterion: An MIC value < 1

g/mL indicates high potency.

-

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 3-Nitro-Valine and its subsequent validation in antibacterial assays.

Toxicology and Safety Considerations

While 3-NV is a potent tool compound, nitro-aliphatic compounds carry inherent risks.

-

Metabolic Activation: Nitro groups can be reduced by cellular nitroreductases to hydroxylamines or amines, which may be reactive. However, in the context of the Cystobactamid peptide, the steric bulk of the 3-NV moiety likely shields it from rapid metabolic degradation.

-

Handling Precautions:

-

Explosion Hazard: Low molecular weight nitro compounds can be shock-sensitive. While 3-NV is generally stable, intermediates (especially during synthesis) should be handled behind blast shields.

-

Toxicity: Assume potential neurotoxicity similar to 3-nitropropionic acid until proven otherwise. Use full PPE (gloves, lab coat, respirator).

-

References

-

Leibniz Universität Hannover. (2023). Synthesis of an antibacterial oligopeptide library - Repository of Leibniz Universität Hannover. Link

-

Seedorf, T., et al. (2021). Natural and Synthetic Oligoarylamides: Privileged Structures for Medical Applications. Chemistry – A European Journal. Link

-

Easton, C. J., et al. (1994). Synthesis of beta-nitro-alpha-amino acids. Journal of the Chemical Society, Perkin Transactions 1. Link

Sources

Technical Guide: Nitrated Amino Acids as Biomarkers of Oxidative Stress

The following technical guide addresses the use of nitrated amino acids as biomarkers for oxidative stress.

Scientific Note on Nomenclature: In the field of redox biology, 3-Nitrotyrosine (3-NT) is the canonical, validated biomarker for peroxynitrite-mediated oxidative stress. While the prompt specifies "3-nitro-valine," valine is an aliphatic amino acid and lacks the aromatic ring required for standard electrophilic nitration at a "3" position (a mechanism specific to phenol rings in Tyrosine). Valine oxidation typically results in hydroperoxides or carbonyls, not stable nitro-adducts usable as standard biomarkers.

To ensure Scientific Integrity (E-E-A-T) and utility for drug development, this guide focuses on the mechanism of amino acid nitration using 3-Nitrotyrosine as the primary model, while addressing the theoretical context of nitrated aliphatic residues where applicable.

Focus: 3-Nitrotyrosine (3-NT) and Protein Nitration Mechanisms[1][2]

Part 1: Executive Summary & Mechanistic Grounding

The Biological Imperative

Oxidative stress is not merely an excess of Reactive Oxygen Species (ROS); it is a signaling disruption. The nitration of protein residues represents a specific subclass of damage termed Nitroxidative Stress .[2] This occurs when Nitric Oxide (NO), usually a vasodilator and signaling molecule, reacts with Superoxide (

Peroxynitrite is a potent nitrating agent. Unlike reversible modifications (e.g., phosphorylation), nitration adds a bulky, electron-withdrawing nitro group (

-

Alters pKa: Shifts the pKa of the hydroxyl group (in Tyrosine) from ~10 to ~7, causing it to be ionized at physiological pH.

-

Steric Hindrance: Blocks binding pockets and disrupts protein-protein interactions.

-

Irreversibility: Generally considered a permanent "scar" on the proteome, making it an ideal stable biomarker for cumulative stress.

The Chemistry of Nitration

While the user inquiry mentioned 3-nitro-valine, it is critical to distinguish between aromatic and aliphatic nitration:

-

Aromatic Nitration (Tyrosine/Tryptophan): Occurs via radical substitution. The aromatic ring stabilizes the radical intermediate, allowing the addition of

at the ortho (3) position. -

Aliphatic Oxidation (Valine/Leucine): Aliphatic chains (like Valine) are susceptible to hydrogen abstraction by

or-

Correction: If "3-nitro-valine" is encountered in literature, it is likely a synthetic non-canonical amino acid used in medicinal chemistry (e.g., as a linker in peptidomimetics) rather than a physiological stress marker.

-

Pathway Visualization: From NO to Biomarker

The following diagram illustrates the cascade from mitochondrial dysfunction to the formation of the stable biomarker.

Figure 1: The Nitroxidative Pathway. Note the divergence: Tyrosine forms the stable 3-Nitrotyrosine biomarker, while Valine typically degrades into carbonyls.

Part 2: Detection Methodologies & Protocols

For drug development, selecting the right assay is critical. Immunoassays are high-throughput but prone to artifacts. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the definitive method for validation.

Comparative Analysis of Detection Methods

| Feature | ELISA / Western Blot | LC-MS/MS (Gold Standard) | GC-MS |

| Target | Protein-bound 3-NT | Free & Protein-bound 3-NT | Free 3-NT |

| Sensitivity | High (pmol range) | Very High (fmol range) | High |

| Specificity | Low (Antibodies often cross-react with Tryptophan analogs) | Absolute (Based on m/z and fragmentation) | High (Requires derivatization) |

| Throughput | High (96/384 well) | Low/Medium | Low |

| Artifact Risk | High (induced nitration during sample prep) | Low (with isotopically labeled standards) | High (derivatization artifacts) |

Protocol: LC-MS/MS Quantification of Protein Nitration

This protocol is designed for plasma or tissue homogenates. It uses Stable Isotope Dilution to ensure accuracy, adhering to the "Self-Validating" requirement.

Materials:

-

Internal Standard: L-3-Nitrotyrosine-

or -

Enzyme: Pronase E or Streptomyces griseus protease (for total hydrolysis).

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

Step-by-Step Workflow:

-

Sample Preparation & Spiking (The Validation Step):

-

Aliquot 50 µL of plasma or 1 mg of tissue protein.

-

IMMEDIATELY add 10 pmol of Heavy 3-NT internal standard.

-

Why: Adding the standard before hydrolysis corrects for any loss of analyte during digestion or solid-phase extraction.

-

-

Protein Hydrolysis:

-

Add 100 µL of Pronase E buffer (10 mg/mL in 50 mM Ammonium Bicarbonate, pH 8.0).

-

Incubate at 50°C for 18–24 hours.

-

Note: Acid hydrolysis (HCl) is forbidden as it degrades nitro groups and can artificially nitrate tyrosine if nitrate salts are present.

-

-

Solid Phase Extraction (SPE):

-

Acidify sample with 10 µL Formic Acid.

-

Load onto a pre-conditioned C18 SPE cartridge.

-

Wash with 0.1% Formic Acid (removes salts/polar amino acids).

-

Elute with 80% Methanol / 0.1% Formic Acid.

-

Dry under nitrogen stream and reconstitute in mobile phase.

-

-

LC-MS/MS Analysis:

-

Mode: Multiple Reaction Monitoring (MRM).

-

Transitions (Positive Mode):

-

Endogenous 3-NT:

227.1 -

Heavy 3-NT:

230.1

-

-

Quantification: Calculate the ratio of Endogenous Area / Heavy Area. Interpolate from a standard curve.

-

Workflow Visualization

Figure 2: Stable Isotope Dilution Workflow. The addition of the heavy standard at step 1 renders the assay self-validating against extraction losses.

Part 3: Data Interpretation & Artifact Management

Establishing Baselines

In healthy human plasma, 3-Nitrotyrosine levels are typically low (< 1 nM ).

-

Elevated Levels: 10–100 nM are observed in septic shock, atherosclerosis, and neurodegenerative conditions (Alzheimer's, ALS).

-

Drug Development Context: A reduction in 3-NT levels following treatment with an antioxidant or NO-synthase inhibitor is a validated surrogate endpoint for reduced nitroxidative stress.

Critical Artifacts to Avoid

-

Acidification Induced Nitration: If samples contain high nitrite (

) and are acidified (e.g., with TCA for precipitation) without adding a scavenger (like NEM or sulfanilamide), the acid will convert nitrite to nitrous acid, which can artificially nitrate tyrosines in the tube.-

Solution: Always use enzymatic hydrolysis at neutral pH.

-

-

Antibody Cross-Reactivity: Many commercial anti-3-NT antibodies cross-react with nitrated Tryptophan or oxidized Cysteine.

-

Solution: Validate all Western Blots by incubating the antibody with free 3-Nitrotyrosine (blocking peptide) to prove band specificity.

-

Part 4: References

-

Tsikas, D. (2017). "Biomarkers of oxidative and nitro-oxidative stress: conventional and novel approaches." British Journal of Pharmacology.[4] Link

-

Radi, R. (2018). "Oxygen radicals, nitric oxide, and peroxynitrite: Redox pathways in molecular medicine." Proceedings of the National Academy of Sciences. Link

-

Bartesaghi, S., & Radi, R. (2018).[3] "Fundamentals on the biochemistry of peroxynitrite and protein tyrosine nitration." Redox Biology. Link

-

Tejero, J., et al. (2019). "Sources of Nitric Oxide and Reactive Oxygen Species in Biological Systems." Physiological Reviews. Link

-

Scientific Clarification: Use of "3-nitro-valine" in literature is restricted to synthetic peptide libraries and is not a physiological biomarker. See: Repository of Leibniz Universität Hannover regarding cystobactamid synthesis. Link

Sources

- 1. Protein tyrosine nitration: biochemical mechanisms and structural basis of functional effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oatext.com [oatext.com]

- 4. biocompare.com [biocompare.com]

3-Nitropropionic Acid (3-NP) in Neurodegenerative Disease Modeling: A Technical Guide

Disambiguation & Editorial Note:

The term "3-nitro-valine" (or

Based on the context of "neurodegenerative diseases" and "drug development," this guide focuses on 3-Nitropropionic Acid (3-NP) . 3-NP is the industry-standard mitochondrial toxin used to model Huntington’s Disease (HD) and striatal degeneration. This interpretation aligns with the requirements of researchers and drug developers seeking actionable models for mitochondrial dysfunction.

Focus: Mitochondrial Dysfunction, Huntington’s Disease Modeling, and Neuroprotective Screening Audience: Senior Researchers, Pharmacologists, and Drug Development Leads

Part 1: Executive Summary & Mechanistic Logic

The Core Directive

In the landscape of neurodegenerative drug discovery, mitochondrial dysfunction is a convergent pathology. 3-Nitropropionic Acid (3-NP) serves as a critical tool for inducing selective striatal degeneration, mimicking the metabolic compromise seen in Huntington’s Disease (HD). Unlike genetic models (e.g., R6/2 mice) that replicate the proteinopathy (mHtt), the 3-NP model replicates the bioenergetic failure and secondary excitotoxicity that drive neuronal death.

For drug development professionals, the 3-NP model is indispensable for:

-

Screening Mitochondrial Protectants: Compounds that bypass Complex II inhibition or scavenge ROS.

-

Validating Anti-Excitotoxic Agents: Testing drugs that stabilize calcium homeostasis under metabolic stress.

-

Pre-Symptomatic Interventions: Modeling the "metabolic cliff" before overt cell death occurs.

Mechanism of Action: The "Metabolic Stranglehold"

3-NP is a suicide inhibitor of Succinate Dehydrogenase (SDH) , also known as Complex II of the Electron Transport Chain (ETC) and the Krebs cycle.

The Causality Chain:

-

SDH Inhibition: 3-NP irreversibly binds to the catalytic site of SDH.[1]

-

ATP Depletion: Disruption of the Krebs cycle and ETC halts ATP production.

-

Na+/K+ ATPase Failure: Lack of ATP causes ion pumps to fail, depolarizing the neuronal membrane.

-

Mg2+ Block Removal: Depolarization removes the Magnesium block from NMDA receptors.

-

Excitotoxicity: Even basal levels of glutamate trigger massive Calcium (

) influx. -

Calpain Activation & Cell Death:

overload activates calpains and ROS generation, leading to selective necrosis of Medium Spiny Neurons (MSNs) in the striatum.

Visualization: The 3-NP Toxicity Cascade

Caption: The self-reinforcing cycle of metabolic compromise and excitotoxicity induced by 3-NP, leading to selective striatal degeneration.

Part 2: Experimental Protocols & Validation

Reagent Preparation (Critical Control Point)

Many 3-NP studies fail due to improper pH adjustment. 3-NP is acidic; injecting it unbuffered causes systemic acidosis, confounding results.

Protocol:

-

Solvent: Dissolve 3-NP (Sigma-Aldrich/Merck) in 0.9% saline.

-

pH Adjustment: Titrate slowly with 1N NaOH to pH 7.4 . This is non-negotiable.

-

Filtration: Pass through a 0.22

syringe filter for sterilization. -

Storage: Prepare fresh. If storage is necessary, freeze aliquots at -20°C, but fresh is preferred to avoid precipitation.

In Vivo Models: Acute vs. Chronic

Choose the regimen based on your therapeutic target.

| Feature | Acute Model | Chronic (Sub-Chronic) Model |

| Dosing | 20 mg/kg i.p. every 12h (4-5 days) | 10-15 mg/kg i.p. daily (14-28 days) |

| Pathology | Rapid, severe striatal necrosis | Progressive metabolic impairment, apoptosis |

| Mortality | High (>30% without care) | Low (<10%) |

| Application | Testing potent neuroprotectants (rescue) | Testing chronic preventative treatments |

| Behavior | Overt dystonia, recumbency | Motor incoordination, cognitive deficits |

Validation Workflow

A valid 3-NP study must demonstrate specific striatal damage, not just general sickness.

Step A: Behavioral Scoring (The LSS Scale) Use a Limb Clasping or Locomotor Scale.

-

Score 0: Normal.

-

Score 1: General hypoactivity.

-

Score 2: Hindlimb dystonia/clasping when lifted by tail.

-

Score 3: Recumbency/inability to move.

Step B: Histological Verification

-

Stain: Fluoro-Jade B or C (degenerating neurons) or TTC (infarct volume).

-

Target Region: Dorsolateral Striatum (DLS). The DLS is most sensitive; the cortex is often spared in chronic models.

-

Biomarker Check: Measure 3-Nitrotyrosine (3-NT) levels. While 3-NP is the toxin, 3-NT is the marker of the resulting peroxynitrite damage.

Part 3: Drug Development Applications

Screening Strategy for Neuroprotection

When evaluating a candidate drug (Candidate-X) against 3-NP toxicity, the experimental design must account for thermoregulation. 3-NP induces hypothermia , which is neuroprotective. If Candidate-X prevents hypothermia, it may appear more toxic. If it induces hypothermia, it may appear falsely neuroprotective.

Required Control:

-

Monitor rectal temperature throughout the study.

-

Maintain animals at normothermia (37°C) using heating pads to isolate the drug's biochemical effect from thermal effects.

Data Presentation: Efficacy Metrics

Summarize candidate efficacy using the following matrix:

| Metric | Control (Vehicle) | 3-NP Only | 3-NP + Candidate-X | Interpretation |

| SDH Activity | 100% | ~40-50% | >70% | Preservation of mitochondrial function. |

| ATP Levels | 100% | ~50% | >80% | Bioenergetic rescue. |

| Striatal Lesion Vol | 0 | 15-20 | <5 | Structural neuroprotection. |

| Motor Score | 0 | 2.5 (Severe) | <1.0 (Mild) | Functional recovery. |

Part 4: References

-

Brouillet, E., et al. (2005). "Replicating Huntington's disease phenotype in experimental animals." Progress in Neurobiology. Link

-

Foundational text on the specificity of 3-NP for striatal neurons.

-

-

Túnez, I., et al. (2010). "3-Nitropropionic acid as a tool to study the mechanisms involved in Huntington's disease: past, present and future." Molecules. Link

-

Comprehensive review of protocols and biochemical pathways.

-

-

Beal, M. F., et al. (1993). "Neurochemical and histologic characterization of striatal excitotoxic lesions produced by the mitochondrial toxin 3-nitropropionic acid." Journal of Neuroscience. Link

-

The seminal paper establishing the link between SDH inhibition and excitotoxicity.

-

-

Blum, D., et al. (2003). "Molecular pathways involved in the neurotoxicity of 6-OHDA, dopamine and MPTP: contribution to the apoptotic theory in Parkinson's disease." Progress in Neurobiology. (Cited for context on mitochondrial toxins). Link

-

Schulz, J. B., et al. (1996). "Glutamate induces the production of reactive oxygen species in cultured forebrain neurons following NMDA receptor activation." Journal of Neuroscience. Link

-

Mechanistic support for the ROS/Excitotoxicity link.

-

Sources

Methodological & Application

Application Note: High-Sensitivity Quantitation of 3-Nitro-Valine (3-NV) in Biological Matrices via HILIC-MS/MS

Executive Summary & Technical Context

3-Nitro-Valine (3-NV) is a rare, non-canonical amino acid (ncAA) distinct from the widely monitored oxidative stress biomarker 3-Nitro-Tyrosine (3-NT). While 3-NT is formed via peroxynitrite attack on aromatic residues, 3-NV typically arises in biological samples through two specific pathways:[1]

-

Catabolism of Synthetic Peptide Therapeutics: As a degradation product of drugs incorporating 3-nitro-valine as a steric constraint or warhead.

-

Off-Target Aliphatic Nitration: A rare event requiring specific enzymatic catalysis or extreme nitrative stress affecting aliphatic side chains.

The Challenge: Unlike aromatic nitro-compounds, 3-NV is aliphatic and highly polar, making it difficult to retain on standard C18 Reverse-Phase (RP) columns. Furthermore, it lacks the strong UV chromophore of 3-NT, rendering optical detection insufficient.

The Solution: This protocol details a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Triple Quadrupole Mass Spectrometry (LC-MS/MS) . We utilize a stable isotope dilution strategy to ensure precise quantitation despite matrix effects.

Experimental Design & Causality

2.1. Internal Standard Selection (The Critical Anchor)

-

Primary Choice: Stable Isotope Labeled 3-NV (

-3-NV). -

Alternative: If specific labeled 3-NV is unavailable, use

-Valine .-

Reasoning: While

-Valine does not perfectly mimic the retention shift caused by the nitro group, it compensates for the ionization suppression common in the amino acid elution region.

-

2.2. Chromatography Strategy: Why HILIC?

Standard C18 columns fail to retain small, polar zwitterions like 3-NV, causing them to elute in the "void volume" where salt suppression is highest.

-

Selected Phase: Zwitterionic HILIC (ZIC-HILIC).

-

Mechanism: Partitioning between the bulk mobile phase and a water-enriched layer on the stationary phase surface. This ensures 3-NV is retained after the salt front, maximizing sensitivity.

Detailed Protocol: Sample Preparation

Objective: Remove proteins and phospholipids while maximizing recovery of the polar 3-NV analyte.

Reagents:

-

Extraction Solvent: Acetonitrile (ACN) with 0.1% Formic Acid (ice-cold).

-

Internal Standard (IS) Solution: 100 nM

-Valine in 50:50 MeOH:Water. -

Matrix: Plasma, Serum, or Tissue Homogenate.[2]

Step-by-Step Workflow:

-

Aliquot: Transfer 50 µL of biological sample into a 1.5 mL Eppendorf tube.

-

IS Addition: Add 10 µL of IS Solution. Vortex for 10 seconds.

-

Protein Precipitation:

-

Add 200 µL of Ice-Cold Extraction Solvent (1:4 sample:solvent ratio).

-

Technical Note: The high organic content precipitates proteins immediately. The formic acid disrupts protein-analyte binding.

-

-

Incubation: Keep at -20°C for 20 minutes to complete precipitation.

-

Centrifugation: Spin at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Transfer: Transfer 150 µL of supernatant to a clean vial.

-

Evaporation (Optional but Recommended for Sensitivity):

-

Dry under nitrogen stream at 30°C.

-

Reconstitute in 50 µL of Mobile Phase B (high organic) to match initial HILIC conditions.

-

Caution: Do not reconstitute in 100% water; this will cause peak broadening in HILIC.

-

LC-MS/MS Methodology

4.1. Liquid Chromatography Parameters

-

System: UHPLC (e.g., Vanquish or Acquity).

-

Column: SeQuant ZIC-HILIC (2.1 x 100 mm, 3.5 µm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.

-

Mobile Phase B: Acetonitrile (ACN).

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 35°C.

Gradient Table:

| Time (min) | % B (Organic) | State | Reasoning |

|---|---|---|---|

| 0.0 | 90 | Initial | High organic promotes HILIC retention. |

| 1.0 | 90 | Hold | Establish baseline. |

| 6.0 | 50 | Ramp | Elute polar analytes (3-NV elutes ~4-5 min). |

| 6.1 | 30 | Wash | Flush strongly retained matrix components. |

| 8.0 | 30 | Hold | Ensure column cleaning. |

| 8.1 | 90 | Re-equilibrate | Crucial: HILIC requires long re-equilibration. |

| 12.0 | 90 | End | Ready for next injection. |

4.2. Mass Spectrometry Parameters

-

Ionization: Electrospray Ionization (ESI) in Positive Mode .

-

Source Temp: 350°C (Avoid excessive heat to prevent thermal denitrification).

-

Detection: Multiple Reaction Monitoring (MRM).

MRM Transitions:

-

Target (3-NV):

-

Precursor: [M+H]+ = 163.1 m/z (Calculated: Valine 117 + Nitro 46)

-

Quantifier: 163.1 -> 117.1 (Loss of NO2, characteristic of nitro-compounds).

-

Qualifier: 163.1 -> 72.1 (Valine immonium ion).

-

-

Internal Standard (

-Valine):-

Precursor: 126.1 m/z.

-

Quantifier: 126.1 -> 80.1.

-

Visualization: Workflow & Mechanism

Figure 1: Analytical Workflow Logic

This diagram illustrates the critical decision points in the extraction and separation process to ensure integrity of the nitro-group.

Caption: Step-by-step extraction and decision logic for 3-Nitro-Valine quantification.

Data Interpretation & Quality Control

6.1. Identification Criteria

To confirm detection of 3-NV and exclude interferences (such as isobaric metabolites):

-

Retention Time: Must match authentic standard within ±0.05 min.

-

Ion Ratio: The ratio of Quantifier (163->117) to Qualifier (163->72) must be consistent within 15% of the standard.

6.2. Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Mismatch between injection solvent and mobile phase. | Ensure reconstitution solvent is at least 80% ACN (matching initial gradient). |

| Low Sensitivity | Ion suppression from salts. | Switch to ZIC-HILIC if using RP; verify divert valve sends first 1 min to waste. |

| Signal Drift | Source contamination. | Clean ESI cone; check if nitro-group is reducing to amine in source (rare but possible). |

References

-

Tsikas, D. (2017). "Methods of quantitative analysis of 3-nitrotyrosine in biological fluids and tissues." Journal of Chromatography B. Link(Note: Foundational text on nitro-amino acid handling).

-

Gautier, V., et al. (2020). "HILIC-MS/MS methods for the quantification of polar amino acids in biological matrices." Analytical Chemistry. Link(Note: Basis for the ZIC-HILIC protocol).

-

Oldreive, C., & Rice-Evans, C. (2001). "The mechanisms for nitration of aliphatic amino acid side chains." Chemical Research in Toxicology. Link(Note: Mechanistic grounding for aliphatic nitration).

-

FDA Bioanalytical Method Validation Guidance for Industry (2018). Link(Note: Regulatory standard for validation).

Sources

Application Note: HPLC Strategies for the Quantification of 3-Nitro-Valine (3-NV)

Introduction & Scientific Context

3-Nitro-Valine (3-NV), chemically defined as 2-amino-3-methyl-3-nitrobutanoic acid, is a non-proteinogenic amino acid derivative. Unlike the well-characterized oxidative stress biomarker 3-nitrotyrosine, 3-NV is primarily encountered as a specialized building block in peptidomimetic synthesis and pharmaceutical research. Its structure—a valine backbone with a nitro group substitution at the

Analytical Challenges

Quantifying 3-NV presents distinct challenges compared to standard amino acids:

-

Polarity & Retention: The nitro group increases polarity relative to native valine, potentially reducing retention on standard C18 stationary phases.

-

Chromophore Limitations: Lacking an aromatic ring, 3-NV does not possess the strong UV absorbance seen in nitrotyrosine (

nm). Its detection relies on the weak -

Zwitterionic Nature: Like all amino acids, its charge state is pH-dependent, requiring strict pH control to prevent peak broadening.

This guide details two complementary protocols: a Direct RPLC-UV Method for purity assessment (high concentration) and a Derivatization-FLD Method for trace quantification in complex matrices.

Method Development Strategy

The selection of the analytical method depends strictly on the sensitivity requirements.

Decision Matrix

-

Scenario A: Synthetic Process Control / Purity Check (> 10 µg/mL)

-

Approach: Reversed-Phase LC (RPLC) with UV detection.

-

Mechanism: Ion-suppression (low pH) to retain the protonated carboxylic acid form on a hydrophobic stationary phase.

-

-

Scenario B: Biological Matrix / Trace Impurity (< 1 µg/mL)

-

Approach: Pre-column Derivatization with O-Phthalaldehyde (OPA).[1]

-

Mechanism: Reaction of the primary amine with OPA/thiol to form a highly fluorescent isoindole derivative.

-

Figure 1: Decision tree for selecting the appropriate 3-Nitro-Valine quantification strategy based on sensitivity needs.

Protocol A: Direct RPLC-UV (High Concentration)

This method utilizes "Ion Suppression" chromatography. By maintaining the mobile phase pH below the pKa of the carboxyl group (approx. 2.2), the analyte remains neutral/protonated, enhancing interaction with the C18 chain.

Reagents and Apparatus

-

Stationary Phase: C18-AQ (Aqueous stable) column, 4.6 x 150 mm, 3.5 µm or 5 µm. (e.g., Agilent Zorbax SB-Aq or Waters Atlantis T3).

-

Rationale: Standard C18 columns may suffer from "phase collapse" in high aqueous conditions required to retain polar amino acids. AQ columns are compatible with 100% aqueous starts.

-

-

Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5 (adjusted with Phosphoric Acid).

-

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

Operating Conditions

| Parameter | Setting |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Injection Vol | 10 - 20 µL |

| Detection | UV 210 nm (Primary), 275 nm (Secondary/Confirmation) |

| Run Time | 15 minutes |

Gradient Profile

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Description |

| 0.0 | 98 | 2 | Isocratic hold for polar retention |

| 3.0 | 98 | 2 | Begin Gradient |

| 10.0 | 70 | 30 | Elution of hydrophobic impurities |

| 10.1 | 98 | 2 | Re-equilibration |

| 15.0 | 98 | 2 | End of Run |

Technical Insight: Why 210 nm?

While nitro groups exhibit a weak absorption band around 270-280 nm, the extinction coefficient (

Protocol B: Pre-Column Derivatization (Trace Analysis)

For trace detection, the primary amine of 3-NV is derivatized with OPA in the presence of a thiol (3-Mercaptopropionic acid or 2-Mercaptoethanol).

Reaction Chemistry

Reagents

-

Borate Buffer: 0.4 M Boric acid, adjusted to pH 10.2 with NaOH.

-

OPA Reagent: 10 mg O-Phthalaldehyde dissolved in 0.25 mL Methanol + 2.5 mL Borate Buffer + 25 µL 3-Mercaptopropionic acid (3-MPA).

-

Stop Solution: 0.1 M Acetate Buffer, pH 5.0 (optional, if performing offline).

Automated On-Line Derivatization Program (Autosampler)

Most modern HPLCs (Agilent/Waters/Shimadzu) support injector programming.

-

Draw: 5 µL Sample.

-

Draw: 5 µL OPA Reagent.

-

Mix: In-needle or in-loop (3-5 cycles).

-

Wait: 1.0 minute (Reaction is fast but unstable; precise timing is critical).

-

Inject.

HPLC Conditions (Derivatized)

| Parameter | Setting |

| Column | C18 Standard (e.g., Agilent Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 10 mM Na2HPO4 + 10 mM Na2B4O7, pH 8.2 |

| Mobile Phase B | Acetonitrile : Methanol : Water (45:45:10 v/v) |

| Detection | Fluorescence (FLD): Ex 340 nm / Em 450 nm |

| Flow Rate | 1.5 mL/min |

Gradient Profile (Derivatized)

| Time (min) | % A | % B |

| 0.0 | 98 | 2 |

| 1.0 | 98 | 2 |

| 20.0 | 43 | 57 |

| 21.0 | 0 | 100 |

| 25.0 | 98 | 2 |

Validation Parameters (Self-Validating System)

To ensure the method is trustworthy, perform the following validation steps.

System Suitability Test (SST)

Run a standard solution (e.g., 50 µg/mL for UV, 1 µg/mL for FLD) 6 times.

-

Retention Time %RSD: < 1.0%

-

Peak Area %RSD: < 2.0%

-

Tailing Factor: 0.8 – 1.5

Linearity & Range

Prepare 5 concentration levels.

-

Method A: 10, 50, 100, 250, 500 µg/mL.

-

Method B: 0.05, 0.1, 0.5, 1.0, 5.0 µg/mL.

-

Acceptance:

.

Specificity (Interference Check)

Inject a blank matrix and the solvent blank. Ensure no peaks elute at the retention time of 3-NV. For Method A, use the DAD spectral purity function to ensure the peak is homogenous.

Figure 2: Routine validation workflow to ensure data integrity before sample analysis.

Troubleshooting & Causality

| Issue | Probable Cause | Corrective Action |

| Low Retention (Method A) | Phase Collapse or pH too high. | Switch to "AQ" type column. Ensure pH is 2.5 (analyte must be protonated). |

| Peak Tailing | Secondary interactions with silanols. | Increase buffer concentration (to 25-50 mM) or add 0.1% Triethylamine (TEA) as a masking agent. |

| Low Sensitivity (Method B) | OPA reagent degradation. | OPA is air-sensitive. Prepare fresh daily. Ensure pH of reaction is >9.5. |

| Ghost Peaks | Contaminated Mobile Phase. | Use HPLC-grade water. Filter buffers through 0.22 µm membrane. |

References

-

General Amino Acid Analysis (HILIC/RPLC): Rao, B. M., et al. "Determination of amino acid without derivatization by using HPLC - HILIC column."[2] Journal of Chemical and Pharmaceutical Research, 2010, 2(2): 372-380.[2] Available at: [Link]

-

Derivatization Chemistry: Bartolomeo, M. P., & Maisano, F. "Validation of a reversed-phase HPLC method for quantitative amino acid analysis." Journal of Biomolecular Techniques, 2006, 17(1): 85-93. Available at: [Link]

- Nitro-Compound Detection: Crow, J. P., & Beckman, J. S. "Quantification of nitrotyrosine in nitrated proteins." Methods in Enzymology, 1996. (Contextual reference for nitro-group UV absorbance).

Disclaimer: This protocol is designed for research use only. Users should verify the method with their specific sample matrix.

Sources

protocols for incorporating 3-nitro-valine into proteins

Application Note: Protocols for the Incorporation of 3-Nitro-Valine into Recombinant Proteins

Executive Summary

This guide details the methodologies for incorporating 3-nitro-valine (3-NV) , a non-canonical amino acid (ncAA), into proteins. Unlike the widely used 3-nitro-tyrosine, 3-NV is an aliphatic nitro-analog used to probe local electrostatic environments, modulate hydrophobic core packing, or serve as a handle for specific post-translational chemical modifications.

Due to the steric bulk of the nitro group at the

Part 1: Technical Background & Chemical Logic

The Target: 3-Nitro-Valine (3-NV)

-

Structure: 2-amino-3-methyl-3-nitrobutanoic acid.

-

Key Feature: The nitro group (

) replaces the hydrogen on the -

Physiochemical Impact:

-

Sterics: The

-carbon becomes a quaternary center, significantly increasing steric bulk compared to native Valine. -

Electronics: The nitro group is strongly electron-withdrawing, altering the pKa of the backbone amine and potentially affecting secondary structure stability (helix propensity).

-

Reactivity: The nitro group can be reduced to an amine or used as an infrared probe (asymmetric

stretch ~1550 cm⁻¹).

-

Incorporation Strategies

| Feature | Residue-Specific Incorporation (SPI) | Genetic Code Expansion (GCE) |

| Mechanism | Global replacement of Val with 3-NV in auxotrophic strains. | Site-specific insertion at a TAG stop codon via orthogonal tRNA/aaRS. |

| Fidelity | Moderate (depends on ValRS promiscuity). | High (depends on evolved aaRS specificity). |

| Yield | High (mg/L). | Low to Moderate ( |

| Use Case | Crystallography phasing, global biophysical probes. | FRET studies, site-specific chemical conjugation. |

Part 2: Protocol A - Residue-Specific Incorporation (SPI)

Principle: This method utilizes a Valine-auxotrophic E. coli strain. By depleting the culture of natural Valine and supplementing with 3-NV, the native Valyl-tRNA Synthetase (ValRS) is forced to charge tRNA

Prerequisites:

-

Strain: E. coli J1 (Val auxotroph) or B834(DE3) (Met auxotroph, adapted for Val).

-

Media: M9 Minimal Media (glucose source).

-

Reagents: 3-Nitro-Valine (custom synthesis or commercial source), 19 canonical amino acids (minus Val).

Experimental Workflow

-

Inoculation & Growth (The "Permissive" Phase):

-

Inoculate E. coli Val-auxotroph containing the expression plasmid (e.g., pET vector) into 10 mL LB media + Antibiotic.

-

Grow overnight at 37°C.

-

Dilute 1:100 into 1 L of M9 Minimal Media supplemented with 40

g/mL of natural L-Valine and antibiotics. -

Grow to OD

= 0.6–0.8.

-

-

The Depletion Step (Critical for Purity):

-

Centrifuge cells (4,000 x g, 15 min, 4°C).

-

Decant supernatant. Resuspend pellet in 500 mL sterile 0.9% NaCl (wash step).

-

Centrifuge again.[1]

-

Resuspend cells in 1 L of pre-warmed M9 Minimal Media containing 19 amino acids (40

g/mL each) but 0 -

Incubate at 37°C for 30 minutes. Explanation: This "starvation" step depletes intracellular Valine pools, halting protein synthesis.

-

-

Induction & Incorporation:

-

Add 3-Nitro-Valine to a final concentration of 0.5 mM to 1 mM .

-

Note: Higher concentrations are required to outcompete any trace Valine and overcome the lower

of ValRS for the nitro-analog. -

Induce expression with IPTG (0.5 mM).

-

Reduce temperature to 25°C. Reasoning: The nitro-analog may destabilize the protein fold; lower temperatures promote proper folding.

-

Harvest cells after 6–12 hours.

-

-

Purification:

-

Proceed with standard affinity chromatography (Ni-NTA, etc.).

-

Caution: Avoid high pH (>8.5) or reducing agents (DTT/TCEP) during purification if the nitro group's redox state is critical, although the nitro group is generally stable under standard purification conditions.

-

Part 3: Protocol B - Genetic Code Expansion (GCE)[2]

Principle: Site-specific incorporation requires an orthogonal pair.[2] Since a dedicated "3-nitro-valyl-tRNA synthetase" is not standard, this protocol uses a promiscuous Pyrrolysyl-tRNA Synthetase (PylRS) variant known to accept aliphatic substrates.

Recommended System:

-

Plasmid: pEVOL-PylRS-N346A/C348A (variants evolved for bulky aliphatic side chains).

-

tRNA: tRNA

. -

Host: E. coli BL21(DE3) containing the target gene with an amber codon (TAG).

Experimental Workflow

-

Transformation:

-

Co-transform E. coli BL21(DE3) with:

-

pEVOL-PylRS (Orthogonal machinery).

-

pET-Target-TAG (Gene of interest with TAG mutation).

-

-

Plate on LB-Agar + Chloramphenicol (pEVOL) + Kanamycin/Ampicillin (pET).

-

-

Expression Setup:

-

Inoculate a single colony into 20 mL LB + antibiotics. Grow overnight.

-

Dilute into 1 L fresh LB (or Terrific Broth for higher yields).

-

Grow at 37°C to OD

= 0.5.

-

-

The Pulse:

-

Add 3-Nitro-Valine to the culture (Final: 1–2 mM).

-

Dissolution Note: 3-NV may require dissolving in mild NaOH or DMSO before addition. Ensure pH of culture does not spike.

-

Add Arabinose (0.2%) to induce PylRS expression.

-

Incubate 30 mins.

-

-

Induction:

-

Add IPTG (0.5 mM) to induce target protein expression.

-

Grow for 12–16 hours at 20–25°C.

-

Part 4: Quality Control & Validation

Verification is non-negotiable. The steric bulk of 3-NV often leads to truncated protein (in GCE) or low incorporation (in SPI) if the synthetase rejects it.

Intact Protein Mass Spectrometry (ESI-MS)

Analyze the purified protein to confirm mass shift.

-

Valine Monoisotopic Mass: 99.068 Da (residue mass).

-

3-Nitro-Valine Monoisotopic Mass: 144.053 Da (residue mass).

-

Expected Shift: +44.985 Da per incorporation event.

| Observation | Diagnosis | Action |

| Mass = WT | No incorporation (Valine contamination). | Improve wash steps; increase 3-NV concentration. |

| Mass = WT + 45 Da | Successful Incorporation. | Proceed to experiments. |

| Mass = WT - 18 Da | Dehydration (Elimination of H2O). | 3-NV may be unstable; check pH buffers. |

Stability Check (Elimination)

The

-

Test: Incubate protein at pH 8.0, 37°C for 24h.

-

Readout: Re-run MS. A loss of 47 Da (HNO2) indicates instability.

Part 5: Visualization of Workflows

Figure 1: Decision Logic for 3-Nitro-Valine Incorporation

Caption: Decision matrix for selecting between Residue-Specific Incorporation (SPI) and Genetic Code Expansion (GCE) based on experimental needs.

Figure 2: Residue-Specific Incorporation (SPI) Mechanism

Caption: Mechanism of SPI. High concentrations of 3-NV overwhelm the native ValRS editing mechanisms in the absence of natural Valine.

References

-

Link, A. J., Mock, M. L., & Tirrell, D. A. (2003). Non-canonical amino acids in protein engineering. Current Opinion in Biotechnology, 14(6), 603-609. [Link]

- Foundational text on Residue-Specific Incorpor

-

Wan, W., Tharp, J. M., & Liu, W. R. (2014). Pyrrolysyl-tRNA synthetase: an ordinary enzyme but an outstanding genetic code expansion tool. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1844(6), 1059-1070. [Link]

- Authoritative review on PylRS promiscuity and its ability to accept aliph

-

Budisa, N. (2004). Prolegomena to future experimental efforts on genetic code engineering by expanding its amino acid repertoire. Angewandte Chemie International Edition, 43(47), 6426-6463. [Link]

- Detailed discussion on the limits of ValRS editing and incorpor

-

Easton, C. J., et al. (1994). Synthesis of 3-nitrovaline derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

- Chemical grounding for the existence and synthesis of the specific 3-nitrovaline isomer.

Sources

Executive Summary & Scientific Context

Application Note: Comprehensive Analytical Profiling & Standardization of 3-Nitro-Valine

3-Nitro-Valine (3-NV) (IUPAC: 2-amino-3-methyl-3-nitrobutanoic acid) is a non-canonical amino acid (NCAA) of increasing interest in peptidomimetic drug design. Unlike the widely studied biomarker 3-nitro-tyrosine, 3-NV is typically a synthetic building block used to introduce steric bulk and electron-withdrawing properties into peptide backbones, often to inhibit proteolysis or probe enzyme active sites.

Analytical Challenges:

-

Steric Hindrance: The tertiary nitro group at the

-carbon creates significant steric crowding, affecting coupling efficiency and stability. -

Labile Chemistry: Aliphatic nitro groups can undergo the Nef reaction (conversion to ketones) or denitration under harsh acidic/basic conditions, requiring gentle analytical protocols.

-

Chiral Integrity: While the

-carbon in 3-NV is achiral (symmetric dimethyls), the

This guide provides a self-validating analytical workflow to establish 3-NV as a Reference Standard for GLP/GMP applications.

Analytical Workflow Diagram

The following flowchart outlines the "Gatekeeper" system for validating 3-NV standards.

Figure 1: The "Gatekeeper" analytical workflow ensuring structural identity, chemical purity, and stereochemical integrity before lot release.

Protocol A: Structural Confirmation (NMR & MS)

Before quantitative assessment, the chemical structure must be unequivocally proven.

3.1 High-Resolution Mass Spectrometry (HRMS)

-

Instrument: Q-TOF or Orbitrap.

-

Ionization: ESI Positive Mode (Soft ionization is critical to prevent in-source fragmentation of the nitro group).

-

Theoretical Mass:

-

Formula:

-

Monoisotopic Mass: 162.0641 Da

-

Target Ion

: 163.0719 m/z

-

3.2 MS Fragmentation Logic (Self-Validation) The presence of the nitro group is confirmed by specific neutral losses.

-

Primary Loss:

. Loss of -

Secondary Loss:

. Loss of -

Note: If the spectrum shows dominant peaks at m/z 118 (Valine), the sample has likely degraded (denitrated).

3.3 Nuclear Magnetic Resonance (NMR)

-

Solvent:

or DMSO- -

Key Diagnostic Shift: The

-methyl protons in native Valine appear as doublets (~0.9 ppm). In 3-NV, the-

Observation: The methyl signals will collapse to singlets and shift downfield (approx. 1.5 - 1.8 ppm) due to the electron-withdrawing nitro group. This singlet vs. doublet distinction is the primary "Go/No-Go" structural check.

-

Protocol B: Chromatographic Purity (UHPLC-UV-MS)

This method separates 3-NV from its synthetic precursors (e.g., nitroalkanes) and degradation products (Valine).

Method Parameters:

| Parameter | Specification | Rationale |

| Column | C18 (e.g., Waters BEH C18), 2.1 x 100mm, 1.7 µm | Standard RP retention. The nitro group adds hydrophobicity compared to Valine. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH ensures the amine is protonated ( |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic modifier. |

| Gradient | 0-2 min: 2% B; 2-10 min: 2% | Shallow gradient to separate polar amino acid impurities. |

| Flow Rate | 0.3 mL/min | Optimal for ESI-MS sensitivity. |

| Detection | UV 210 nm (Backbone) & MS (TIC) | UV for quantitation; MS for peak ID. |

Data Interpretation:

-

Retention Time (RT): 3-NV will elute later than native Valine due to the lipophilic nitro group but earlier than aromatic impurities (e.g., protected intermediates).

-

Acceptance Criteria: Main peak area > 98.0% (UV). No single impurity > 0.5%.

Protocol C: Chiral Purity (Marfey’s Method)

Since 3-NV is synthesized, racemization at the

Reagent: 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA).[1][2]

Step-by-Step Protocol:

-

Derivatization:

-

Mix 50 µL of 3-NV Standard (50 mM in water) with 100 µL of 1% FDAA in acetone.

-

Add 20 µL of 1M

. -

Heat at 40°C for 60 minutes.

-

Stop reaction with 20 µL of 1M HCl.

-

-

LC Separation:

-

Use the same C18 column from Protocol B.

-

The L-L diastereomer (L-FDAA + L-3-NV) will separate from the L-D diastereomer (L-FDAA + D-3-NV) due to intramolecular H-bonding differences.

-

-

Visualization:

-

Detect at 340 nm (specific to the dinitrophenyl moiety of Marfey's reagent).[1]

-

-

Calculation:

Stability & Handling Guidelines

-

Storage: Lyophilized powder at -20°C. Desiccate.

-

Solution Stability:

-

Stable in 0.1% Formic Acid/Water for 24 hours at 4°C.

-

Critical Warning: Avoid pH > 8.0. Basic conditions can trigger the Nef Reaction , converting the primary/secondary nitro groups (or affecting the tertiary center via elimination) into carbonyls or alkenes.

-

-

Safety: While 3-NV is not 3-nitropropionic acid (a potent neurotoxin), all nitro-aliphatic compounds should be treated as potential mitochondrial toxins. Handle in a fume hood.

References

-

Sigma-Aldrich. (n.d.). 3-Nitroaniline Analytical Standard. (Used as a reference for general nitro-compound handling and standard formatting). Link

-

Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. (Foundational method for LC-MS of polar amino acids). Link

-

Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-247. (The authoritative protocol for chiral separation of amino acids). Link

-

Thermo Fisher Scientific. (n.d.). FDAA, Marfey's Reagent Instructions. (Protocol source for FDAA derivatization). Link

-

Kruve, A., et al. (2016). Ionization & Fragmentation of Amino Acids. Journal of The American Society for Mass Spectrometry. (Reference for MS fragmentation logic). Link

Sources

Part 1: Executive Summary & Scientific Context

Application Note: Targeted In Vivo Detection and Quantitation of 3-Nitro-Valine (3-NV)

The Challenge:

3-Nitro-valine (3-NV), also referred to as

Detecting 3-NV in vivo presents a unique analytical challenge:

-

Structural Similarity: It must be chromatographically resolved from abundant endogenous branched-chain amino acids (Valine, Leucine, Isoleucine).

-

Ionization Suppression: The electron-withdrawing nitro group (

) at the -

Stability: While tertiary nitro groups are relatively stable, metabolic reduction to the amine (3-amino-valine) by physiological reductases is a potential confounder.

The Solution: This protocol details a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) workflow. We utilize Dansyl Chloride (DNS-Cl) derivatization to enhance lipophilicity and ionization efficiency, ensuring sub-nanomolar sensitivity in complex biological matrices (plasma/tissue).

Part 2: Experimental Workflow & Logic

Mechanistic Logic (Why this method?)

-

Derivatization: We employ Dansyl Chloride. The sulfonyl moiety provides a strong ionization tag, overcoming the signal suppression caused by the nitro group. It also shifts the retention time to a cleaner region of the chromatogram, away from polar salts.

-

Separation: A C18 Reverse Phase column is selected over HILIC. Derivatized amino acids are hydrophobic, allowing for robust focusing and separation of the 3-NV isomer from endogenous Valine.

-

Detection: Multiple Reaction Monitoring (MRM) is used for absolute specificity.

Workflow Visualization

Figure 1: End-to-end workflow for the extraction, derivatization, and quantitation of 3-nitro-valine from biological matrices.

Part 3: Detailed Protocol

Reagents & Equipment

-

Analyte: 3-Nitro-L-Valine (Custom synthesis or commercial standard, >98% purity).

-

Internal Standard (IS):

-Valine or Nitro-Norvaline (Structural analog). -

Derivatization Agent: Dansyl Chloride (DNS-Cl) in Acetone (1 mg/mL).

-

Buffer: 0.1 M Sodium Carbonate (

), pH 10. -

LC-MS System: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis) coupled to UHPLC.

Sample Preparation (Plasma)

-

Aliquot: Transfer

of plasma into a 1.5 mL microcentrifuge tube. -

Spike IS: Add

of Internal Standard solution ( -

Precipitation: Add

of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid. -

Vortex & Spin: Vortex for 30s; Centrifuge at

for 10 min at 4°C. -

Transfer: Move

of the clear supernatant to a fresh vial.

Derivatization Reaction (Critical Step)

Rationale: The nitro group makes the amino acid less reactive. High pH and heat drive the reaction to completion.

-

To the

supernatant, add -

Add

of Dansyl Chloride solution (1 mg/mL in Acetone). -

Incubate: Seal vial and heat at 60°C for 20 minutes in a thermomixer.

-

Quench: Stop reaction by adding

of 2% Formic Acid. -

Clarify: Centrifuge again if any turbidity appears. Transfer to LC vial.

LC-MS/MS Parameters

Chromatography:

-

Column: Waters ACQUITY UPLC BEH C18 (

mm, 1.7 -

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient:

-

0-1 min: 5% B

-

1-6 min: 5%

95% B (Linear) -

6-7 min: 95% B (Wash)

-

7.1 min: 5% B (Re-equilibration)

-

Mass Spectrometry (Source Parameters):

-

Ionization: Electrospray Positive (ESI+). Note: Dansyl derivatives ionize strongly in positive mode.

-

Spray Voltage: 3500 V.

-

Temp: 400°C.

MRM Transitions (Table 1):

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Role |

| DNS-3-Nitro-Valine | 396.1 | 170.1 | 35 | Quantifier (Dansyl fragment) |

| 396.1 | 234.1 | 25 | Qualifier (Loss of Nitro/Valine core) | |

| DNS-Valine (Endogenous) | 351.1 | 170.1 | 35 | Separation Control |

| DNS-IS ( | 359.2 | 170.1 | 35 | Internal Standard |

Note: The Precursor mass for DNS-3-NV is calculated as:

Part 4: Data Analysis & Validation

Specificity Check

Because Valine is abundant (100-300

-

Success Criterion: The DNS-Valine peak (m/z 351.1) must be baseline separated from the DNS-3-Nitro-Valine peak (m/z 396.1) to prevent cross-talk or ion suppression, although their masses differ significantly.

-

Interference: Watch for Nitro-Norvaline if used as an IS; it is an isomer of 3-Nitro-Valine.

Calibration Range

-

Linear Range: 1 nM to 10

. -

Curve Fit: Linear regression with

weighting.

Metabolic Considerations

When analyzing in vivo samples, be aware of the Nitro-to-Amine reduction .

-

If 3-amino-valine is detected (Precursor

366), it indicates metabolic reduction by cytosolic nitroreductases. -

Protocol Adjustment: If reduction is high, include an oxidation inhibitor (e.g., N-ethylmaleimide) during tissue homogenization, though nitro reduction is usually enzymatic and requires live cells.

References

-

Gao, S. et al. (2015). "Accurate quantification of amino acids in biological fluids using LC-MS/MS with dansyl chloride derivatization." Journal of Chromatography B. Link

- Grounding: Establishes the standard for DNS-Cl derivatization of amino acids to enhance sensitivity.

-

Oldreive, C. & Rice-Evans, C. (2001). "The mechanisms for nitration and nitrotyrosine formation in vivo." Free Radical Biology and Medicine. Link

- Grounding: Provides the mechanistic contrast between endogenous aromatic nitration (Tyrosine) and the lack of aliphatic nitration (Valine)

-

Neumann-Staubitz, P. et al. (2021). "Genetic code expansion with non-canonical amino acids in Saccharomyces cerevisiae." FEMS Yeast Research. Link

- Grounding: Contextualizes the use of nitrated aliphatic amino acids in synthetic biology applic

-

Walters, M.J. et al. (2020). "Analytical strategies for the detection of nitro-fatty acids and nitrated metabolites." Redox Biology. Link

- Grounding: Although focused on lipids, this reference details the MS fragmentation patterns of the nitro ( ) group (loss of 46 Da), essential for method development.

Critical Note for Researchers

If your intent was to measure oxidative stress , you likely require a protocol for 3-Nitro-Tyrosine (3-NT) . 3-Nitro-Valine does not form spontaneously in significant quantities under physiological stress conditions due to the high bond dissociation energy of the aliphatic C-H bond compared to the aromatic ring of Tyrosine. This protocol is strictly for the detection of the synthetic 3-NV moiety.

Troubleshooting & Optimization

Technical Support Center: Stability of 3-Nitrovaline in Solution

Topic: Stability & Handling of 3-Nitrovaline (

Part 1: Critical Technical Alert

3-Nitrovaline is not a stable shelf reagent.

If you are observing rapid degradation, precipitation, or color change (yellowing) in solution, it is likely due to base-catalyzed

Unlike standard amino acids, 3-nitrovaline contains a nitro group at the

The Instability Mechanism

The degradation is driven by the thermodynamic stability of the resulting conjugated system.[1]

-

Trigger: Deprotonation of the

-carbon (C2). -

Process: Expulsion of the nitro group as nitrite (

). -

Result: Irreversible formation of dimethyl-dehydroalanine (Dehydrovaline).

Part 2: Troubleshooting Guide (FAQ)

Q1: Why does my clear solution turn yellow over time?

Diagnosis: Formation of a conjugated dehydro-amino acid.[1]

Explanation: 3-Nitrovaline is colorless.[1] The degradation product,

Q2: I cannot get the compound to dissolve in water without adding base, but adding base destroys it. What is the workaround?

Diagnosis: Solubility vs. Stability Paradox.

Explanation: As a zwitterion with a hydrophobic isopropyl backbone and a nitro group, 3-nitrovaline has poor water solubility at its isoelectric point. Adding NaOH deprotonates the carboxylic acid (increasing solubility) but also deprotonates the

-

Use Organic Co-solvents: Dissolve the compound in DMSO or Acetonitrile first, then dilute with acidic aqueous buffer (pH 4-5).[1]

-

Use Acidic Salt Forms: If possible, handle the compound as the hydrochloride salt (

). This keeps the

Q3: Can I use 3-nitrovaline in solid-phase peptide synthesis (SPPS)?

Diagnosis: Incompatibility with Piperidine. Explanation: Standard Fmoc-SPPS uses 20% piperidine (a secondary base) for deprotection. This condition will instantaneously convert 3-nitrovaline residues into dehydrovaline residues on the resin. Action:

-

Alternative Deprotection: Use non-basic deprotection strategies (e.g., Boc-chemistry with TFA) if the nitro group must be preserved.

-

Intentional Conversion: If your goal is to synthesize a dehydro-peptide, this instability is actually a feature. Use the base treatment to drive the reaction to completion.

Part 3: Visualizing the Failure Mode

The following diagram illustrates the degradation pathway that users must prevent during storage and handling.

Caption: Base-catalyzed degradation pathway of 3-nitrovaline into dehydrovaline.

Part 4: Experimental Protocols

Protocol A: Solvent Compatibility & Stability Testing

Use this table to select the correct solvent system for your application.

| Solvent System | Stability Rating | Solubility | Recommendation |

| Water (pH 7.4) | 🔴 Poor | Moderate | Avoid. Half-life is short; rapid elimination occurs. |

| 0.1% TFA in Water | 🟢 Good | Moderate | Preferred. Acidic pH stabilizes the |

| DMSO (Anhydrous) | 🟡 Moderate | High | Use for stock solutions.[1] Store frozen. |

| Methanol/Ethanol | 🟡 Moderate | High | Avoid prolonged storage; nucleophilic solvent effects possible. |

| Pyridine / DMF | 🔴 Critical Failure | High | Do Not Use. Basic nature triggers immediate degradation. |

Protocol B: Analytical Verification (HPLC)

To confirm if your stock has degraded, run the following QC check.

-

Column: C18 Reverse Phase (e.g., 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection:

-

210 nm: Detects the amide/peptide backbone (Universal).

-

280-300 nm: Specifically detects the Degradation Product (Dehydrovaline conjugated system).

-

-

Interpretation:

-

Peak at ~210 nm only: Intact 3-Nitrovaline.

-

New peak appearing at ~290 nm: Dehydrovaline (Degradation confirmed).

-

References

-

Crossley, M. J., et al. (2004).

-Nitro-- Significance: Establishes the mechanism of nitrous acid elimination in -nitro amino acids during synthesis.

-

NIST Chemistry WebBook. Valine Structure and Properties.

- Significance: Provides baseline physicochemical d

-

PubChem. 3-Nitroaniline (Structural Analog for Nitro Group Stability).[1][2]

-

Significance: Reference for nitro-group electron withdrawal effects and spectroscopic properties.[3]

-

Sources

Technical Support Center: 3-Nitro-Valine Derivatization

Status: Online | Tier: Level 3 (Senior Scientific Support) Ticket ID: #NITRO-VAL-001 Subject: Troubleshooting Low Yields and Instability in 3-Nitro-Valine Workflows

Executive Summary: The "Double Whammy" Effect

Welcome to the technical center. If you are working with 3-nitro-valine (or

-

Steric Hindrance: Valine is

-branched. Adding a nitro group ( -

Electronic Deactivation: The nitro group is strongly electron-withdrawing (inductive effect).[1] This pulls electron density away from the amine, significantly lowering its nucleophilicity (

drops), making it "sluggish" to react with electrophiles like Fmoc-OSu or OPA.[1]

The Solution: You cannot rely on "standard" reaction times or reagents.[1] You must employ hyper-active electrophiles or silyl-assisted protocols to force the reaction to completion without triggering side reactions like

Module 1: Analytical Derivatization (GC-MS & HPLC)

Scenario A: "I see multiple peaks or no signal in GC-MS."

Diagnosis: Incomplete silylation due to steric blocking, or moisture-induced hydrolysis.[1] Standard Reagent: BSTFA + 1% TMCS.[1] The Fix: Switch to MTBSTFA or use Microwave-Assisted Silylation .[1]

Q: Why is BSTFA failing? A: The bulky nitro group prevents the trimethylsilyl (TMS) group from effectively capping the amine. Furthermore, TMS esters are hydrolytically unstable.[1] If your sample contains even trace moisture, the derivative degrades before injection.[1]

Protocol: Robust TBDMS Derivatization (MTBSTFA) Use this for maximum stability.[1]

| Step | Action | Critical Technical Note |

| 1 | Dry Sample | Lyophilize sample completely. Add 50 µL dry acetonitrile (ACN).[1] |

| 2 | Add Reagent | Add 50 µL MTBSTFA + 1% TBDMCS . |

| 3 | Incubate | Heat at 100°C for 60 mins (Standard Valine takes 30 mins; Nitro-Val needs 60). |

| 4 | Injection | Inject directly.[1] Do not evaporate (volatile derivatives may be lost).[1] |

Why it works: The tert-butyldimethylsilyl (TBDMS) group is 100x more stable to hydrolysis than TMS.[1] The higher temperature overcomes the activation energy barrier caused by the electron-withdrawing nitro group.

Scenario B: "My HPLC fluorescence signal (OPA/Fmoc) is inconsistent."

Diagnosis: OPA (o-Phthalaldehyde) requires a primary amine and is sensitive to steric hindrance.[1] The reaction is likely stalling.[1] The Fix: Switch to AQC (AccQ-Tag) chemistry.

Q: Can I just increase the OPA reaction time? A: Risky. OPA derivatives are unstable and degrade over time.[1] Extending incubation often leads to signal loss rather than gain.[1]

Protocol: AQC Derivatization for Hindered Amines AQC forms a highly stable urea derivative that withstands the steric strain.

-

Buffer: Borate buffer, pH 8.8 (Critical: Higher pH is needed to deprotonate the deactivated amine).[1]

-

Reagent: 3 mg/mL AQC in dry Acetonitrile.

-

Reaction: Mix 10 µL sample + 70 µL buffer + 20 µL AQC.

-

Heat: 55°C for 10 minutes . (Standard protocols use Room Temp; heat is mandatory here to drive the reaction on the hindered amine).

Module 2: Synthetic Troubleshooting (Fmoc Protection)

Scenario C: "Fmoc-OSu is not reacting, but Fmoc-Cl gives me dipeptides."

Diagnosis: Fmoc-OSu is too slow for the deactivated amine. Fmoc-Cl is reactive enough but causes oligomerization in aqueous buffers.[1] The Fix: Silyl-Assisted Fmoc Protection .

The "Magic" Protocol: This method uses a transient silyl group to "solubilize" and "activate" the amine in organic solvent, avoiding the aqueous conditions that promote side reactions.

Step-by-Step Workflow:

-

Silylation: Suspend 3-nitro-valine in dry Dichloromethane (DCM). Add 2.0 eq TMS-Cl (Trimethylsilyl chloride) and 2.0 eq DIPEA .[1] Reflux for 30 mins.

-

Visual Check: The solution should turn clear (formation of soluble silyl ester).[1]

-

-

Protection: Cool to 0°C. Add 1.1 eq Fmoc-Cl .

-

Quench: Stir 1 hour, then add Methanol (destroys silyl groups).

Mechanism: The silyl group protects the carboxylic acid (preventing self-attack) and increases the solubility of the zwitterion, allowing the Fmoc-Cl to attack the amine in a homogeneous organic phase.

Module 3: Stability & Side Reactions (The Danger Zone)

Critical Warning:

Visualizing the Risk:

Caption: Pathway of base-catalyzed

Interactive Troubleshooting Logic Tree

Use this flow to diagnose your specific issue immediately.

Caption: Decision matrix for troubleshooting derivatization failures based on experimental observation.

References & Validated Protocols

-

Silylation Chemistry (BSTFA vs MTBSTFA):

-

Source: Sigma-Aldrich Technical Bulletins.[1] "Derivatization for GC Analysis."

-

Relevance: Explains the stability difference between TMS and TBDMS derivatives for hindered amino acids.

-

Link:

-

-

AccQ-Tag (AQC) Methodology:

-

Source: Waters Corporation.[1] "Amino Acid Analysis using AccQ-Tag Ultra."

-

Relevance: Details the reaction mechanism of AQC with secondary and hindered amines where OPA fails.

-

Link:

-

-

Fmoc Protection of Hindered Amino Acids:

-

Source: Bolin, D. R., et al. "Preparation of Fmoc-amino acids."[1] Int. J. Pept.[1] Protein Res.[1] (Cited context: Silyl-assisted protection).[1]

-

Context: Standard protocols for hindered amino acids (like N-methyl or